

Introduction: The Structural Elucidation of a Key Synthetic Building Block

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Compound of Interest

Compound Name: 5-Borono-2-methoxybenzoic acid

Cat. No.: B1439236

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5-bromo-2-methoxyphenylboronic acid is a versatile organoboron compound crucial in modern organic synthesis.^[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures, making it invaluable in the fields of medicinal chemistry and materials science.^[1] An unambiguous understanding of its structure and purity is paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical interpretation and practical, field-proven methodologies.

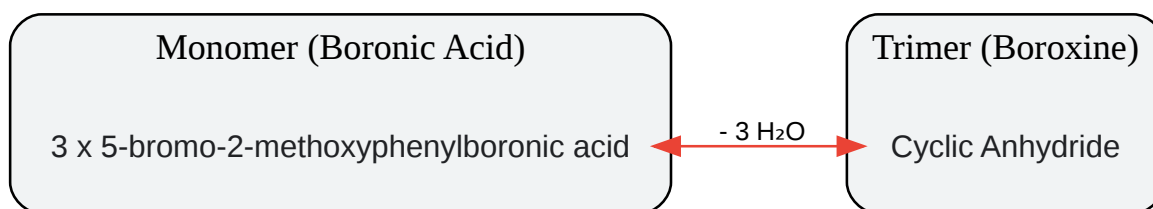
Physicochemical & Structural Properties

A foundational step in any analysis is the confirmation of the compound's basic properties.

Property	Value	Source(s)
Compound Name	5-bromo-2-methoxyphenylboronic acid	[2]
Synonyms	5-Bromo-2-methoxybenzeneboronic acid	[1][2]
CAS Number	89694-45-1	[1][3]
Molecular Formula	C ₇ H ₈ BBrO ₃	[1]
Molecular Weight	230.85 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	130-135 °C	

Core Challenge in Analysis: The Boroxine Equilibrium

A critical consideration when analyzing arylboronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can significantly complicate spectral interpretation, particularly in NMR, by presenting a mixture of species in solution. The experimental protocols outlined herein are designed to mitigate or account for this behavior. For instance, the choice of a hydrogen-bond-disrupting solvent like DMSO-d₆ for NMR analysis is a deliberate strategy to favor the monomeric boronic acid form.[5]



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Caption: Equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Expert Insights: ^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 5-bromo-2-methoxyphenylboronic acid, we expect distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group.

- **Aromatic Region (δ 6.8-7.6 ppm):** The substitution pattern on the benzene ring (methoxy at C2, bromine at C5) breaks its symmetry, resulting in three unique aromatic protons. Their coupling patterns (doublets and doublets of doublets) are definitive for confirming the substitution pattern.
- **Methoxy Protons (δ ~3.8 ppm):** The three protons of the $-\text{OCH}_3$ group will appear as a sharp singlet, as they have no adjacent protons to couple with.
- **Boronic Acid Protons (δ ~8.0 ppm, broad):** The two $-\text{OH}$ protons on the boron atom are acidic and often exchange with trace water in the solvent. This typically results in a broad singlet that can sometimes be difficult to observe.

Expert Insights: ^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.^[6] Due to the molecule's asymmetry, seven distinct carbon signals are expected.

- **Aromatic Carbons (δ 110-160 ppm):** Six unique signals will appear in this region. The carbon attached to the electron-donating methoxy group (C2) will be shifted downfield, while the carbon bonded to the boron atom (C1) will also be distinct. The carbon bearing the bromine atom (C5) will show a characteristic shift.
- **Methoxy Carbon (δ ~56 ppm):** A single peak corresponding to the methoxy group's carbon atom will appear in the aliphatic region.

Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts based on the molecular structure and data from analogous compounds.[\[7\]](#)[\[8\]](#)

¹ H NMR Data (Predicted)		¹³ C NMR Data (Predicted)	
Chemical Shift (δ ppm)	Assignment	Chemical Shift (δ ppm)	Assignment
~7.5 - 7.6	Ar-H (H6)	~160	C2 (Ar-C-O)
~7.4 - 7.5	Ar-H (H4)	~138	C6 (Ar-CH)
~6.8 - 6.9	Ar-H (H3)	~135	C4 (Ar-CH)
~8.0 (broad s)	B(OH) ₂	~118	C5 (Ar-C-Br)
~3.8 (s)	OCH ₃	~115	C3 (Ar-CH)
~112	C1 (Ar-C-B)		
~56	OCH ₃		

Note: Spectra run in DMSO-d₆.

Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 10-15 mg of 5-bromo-2-methoxyphenylboronic acid.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to disrupt intermolecular hydrogen bonding, which helps to break up the boroxine trimer and favor the monomeric boronic acid, leading to a simpler, more interpretable spectrum.[\[5\]](#)
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- ¹H NMR Acquisition (400 MHz Spectrometer):
 - Pulse Program: Standard single-pulse ('zg30').
 - Number of Scans: 16-32. Rationale: This provides an excellent signal-to-noise ratio for the concentrated sample.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR Acquisition (100 MHz Spectrometer):
 - Pulse Program: Proton-decoupled pulse program ('zgpg30').
 - Number of Scans: ≥ 1024. Rationale: A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]
 - Spectral Width: 0 to 200 ppm.
 - Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures full relaxation of quaternary carbons, which have longer relaxation times.
 - Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Interpretation of Key IR Absorption Bands

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the molecule's bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
3050 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Methoxy (-OCH ₃)
1600 - 1450	C=C stretch	Aromatic ring
1380 - 1330	B-O stretch	Boronic acid
1250 - 1200	C-O stretch	Aryl ether
~600 - 500	C-Br stretch	Aryl bromide

Source: Predicted values based on spectroscopic principles and data for similar compounds.[\[5\]](#)
[\[7\]](#)

Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.[\[9\]](#)

- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
- **Sample Application:** Place a small amount of the solid 5-bromo-2-methoxyphenylboronic acid powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure arm to apply firm, consistent pressure. Causality: This ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a strong, high-quality signal.
- **Spectrum Acquisition:**
 - **Spectral Range:** 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Molecular Ion and Isotopic Pattern

For 5-bromo-2-methoxyphenylboronic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.^{[10][11]} The most critical feature in the mass spectrum will be the molecular ion peak (M⁺ or [M-H]⁻). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

Ion	Expected m/z (for ⁷⁹ Br)	Expected m/z (for ⁸¹ Br)	Relative Intensity
[C ₇ H ₈ B ⁷⁹ BrO ₃] ⁺	~230.97	-	~100%
[C ₇ H ₈ B ⁸¹ BrO ₃] ⁺	-	~232.97	~98%

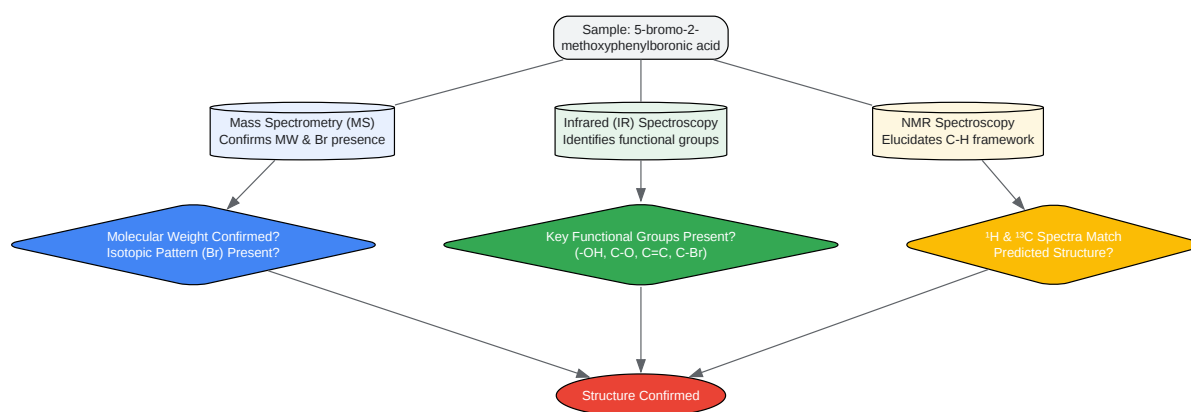
Protocol for Mass Spectrum Acquisition (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- MS Parameters (Positive or Negative Ion Mode):
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine.

Integrated Spectroscopic Workflow

The logical flow of analysis ensures a comprehensive and definitive structural confirmation.



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